6-Bromo-2-ethoxy-7-methoxyquinolin-4-ol
Description
6-Bromo-2-ethoxy-7-methoxyquinolin-4-ol is a quinoline derivative featuring a hydroxyl group at position 4, a bromine atom at position 6, and alkoxy substituents (ethoxy at C2 and methoxy at C7).
Properties
Molecular Formula |
C12H12BrNO3 |
|---|---|
Molecular Weight |
298.13 g/mol |
IUPAC Name |
6-bromo-2-ethoxy-7-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-12-6-10(15)7-4-8(13)11(16-2)5-9(7)14-12/h4-6H,3H2,1-2H3,(H,14,15) |
InChI Key |
LCDBJOYGFYWLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C2=CC(=C(C=C2N1)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues on the Quinoline Core
4-Bromo-6,7-dimethoxyquinoline
- Structure: Quinoline core with bromine at C4 and methoxy groups at C6 and C6.
- Similarity Score : 0.75 .
- Key Differences : Lacks the hydroxyl group at C4 and ethoxy group at C2.
- Implications : The absence of a hydroxyl group increases lipophilicity, likely enhancing blood-brain barrier permeability but reducing aqueous solubility. This compound may exhibit different pharmacokinetic profiles compared to the target molecule.
6-Bromo-4-phenylquinazolin-2-ol
- Structure : Quinazoline core (a benzopyrimidine) with bromine at C6, a phenyl group at C4, and hydroxyl at C2.
- Key Differences: Quinazoline vs. quinoline core alters π-π stacking and hydrogen-bonding capabilities.
- Implications : Quinazoline derivatives often show distinct biological activities, such as kinase inhibition, highlighting the importance of core structure in target specificity.
Heterocyclic Analogues with Modified Cores
DK-I-89-1 (Pyrazoloquinolinone Derivative)
- Structure: Pyrazolo[4,3-c]quinolinone with bromine at C7 and a deuterated methoxy-phenyl group at C2.
- Key Differences : The fused pyrazole ring introduces rigidity and may enhance α6-GABAA receptor subtype selectivity .
- Implications: Unlike the target compound, DK-I-89-1’s deuterated methoxy group improves metabolic stability, a strategy applicable to optimizing the ethoxy group in 6-Bromo-2-ethoxy-7-methoxyquinolin-4-ol.
6-Methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinolin-7-ol
- Structure: Tetrahydroisoquinoline core with methoxy at C6 and hydroxyl at C7.
- Key Differences : Saturated ring system reduces aromaticity, altering electronic properties and conformational flexibility .
- Implications: The tetrahydroisoquinoline scaffold is common in alkaloids with neuroactive effects, suggesting divergent biological targets compared to quinoline derivatives.
Substituent-Driven Comparisons
4-Chloro-6,7-dimethoxyquinoline
- Similarity Score : 0.84 .
- Key Differences : Chlorine at C4 vs. bromine at C6; lacks hydroxyl and ethoxy groups.
- Implications : Chlorine’s smaller atomic radius and lower polarizability may reduce steric hindrance and alter binding kinetics.
7-(Benzyloxy)-4-chloroquinoline
Comparative Data Table
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